molecular formula C32H41N5O5 B193577 alpha-Ergocryptine CAS No. 511-09-1

alpha-Ergocryptine

Número de catálogo: B193577
Número CAS: 511-09-1
Peso molecular: 575.7 g/mol
Clave InChI: YDOTUXAWKBPQJW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Métodos De Preparación

      Rutas Sintéticas: La síntesis de alfa-ergocriptina implica varios pasos, incluyendo ciclización y formación de enlaces peptídicos.

      Producción Industrial: Los métodos de producción a escala industrial típicamente emplean procesos de fermentación utilizando cultivos de cornezuelo.

  • Análisis De Reacciones Químicas

      Reacciones: La alfa-ergocriptina puede sufrir varias transformaciones químicas, incluyendo oxidación, reducción y reacciones de sustitución.

      Reactivos y Condiciones Comunes: Los reactivos y condiciones específicos dependen de las modificaciones deseadas. Por ejemplo

      Productos Mayores: Estas reacciones producen derivados con grupos funcionales o estereoquímica alterados.

  • Aplicaciones Científicas De Investigación

      Medicina: La alfa-ergocriptina tiene varias aplicaciones médicas

      Otros Campos: Sus aplicaciones se extienden a la biología y la industria.

  • Mecanismo De Acción

    • La alfa-ergocriptina actúa como un agonista del receptor de dopamina , específicamente dirigido a los receptores D2.
    • Al inhibir la secreción de prolactina, reduce la lactancia y trata las afecciones relacionadas.
  • Comparación Con Compuestos Similares

    • La singularidad de la alfa-ergocriptina radica en su afinidad específica por el receptor y su perfil terapéutico.
    • Compuestos similares incluyen otras ergopeptinas como la ergotamina y la ergocristina.

    Q & A

    Basic Research Questions

    Q. How can the molecular structure of alpha-Ergocryptine be determined experimentally?

    • Methodology : Use X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to resolve the 3D arrangement of atoms. The molecule’s complex polycyclic structure (C32H41N5O5) includes multiple fused rings and stereocenters, requiring high-resolution techniques. Reference the SMILES string (CC(C)CC7N5C(=O)C(NC(=O)C2CN(C)C1Cc3c[nH]c4cccc(C1=C2)c34)(OC5(O)C6CCCN6C7=O)C(C)C) and InChIKey (YDOTUXAWKBPQJW-NSLWYYNWSA-N) for computational validation .

    Q. What analytical techniques are optimal for identifying this compound in biological matrices?

    • Methodology : Employ high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) . The molecular weight (575.69844 g/mol) and exact mass (575.331882) enable precise detection. Use isotopic labeling to distinguish it from ergot alkaloid analogs .

    Q. How can researchers verify the purity of synthesized this compound?

    • Methodology : Perform thin-layer chromatography (TLC) and quantitative nuclear magnetic resonance (qNMR) . Compare retention factors (Rf) and spectral data against reference standards. For synthetic batches, assess impurity profiles using high-resolution mass spectrometry (HRMS) .

    Advanced Research Questions

    Q. What experimental designs are suitable for studying this compound’s mechanism of action in Aβ modulation?

    • Methodology : Conduct receptor binding assays (e.g., dopamine D2 receptors) and in vitro Aβ42 aggregation assays to quantify inhibition. Use molecular dynamics simulations to model interactions between this compound’s amide groups and Aβ fibrils, referencing structural analogs like bromocriptine .

    Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved?

    • Methodology : Apply compartmental pharmacokinetic modeling to reconcile disparities in bioavailability and half-life. Factors like isomerization (alpha vs. beta ergocryptine) and metabolic stability (e.g., cytochrome P450 interactions) must be controlled. Cross-validate findings using in situ perfusion models and hepatic microsome assays .

    Q. What strategies mitigate oxidative degradation of this compound in long-term stability studies?

    • Methodology : Optimize storage conditions by testing lyophilized formulations under varying pH (4–7), temperature (4°C to 25°C), and inert atmospheres (argon). Monitor degradation products via accelerated stability testing and HPLC-UV/Vis at λmax 280 nm .

    Q. How can researchers address low solubility of this compound in aqueous systems?

    • Methodology : Develop nanoparticulate carriers (e.g., liposomes or cyclodextrin complexes) to enhance solubility. Use phase solubility diagrams to assess inclusion efficiency. Validate dispersion stability using dynamic light scattering (DLS) .

    Q. Data Analysis & Ethical Considerations

    Q. What statistical approaches are recommended for dose-response studies involving this compound?

    • Methodology : Apply non-linear regression models (e.g., Hill equation) to calculate EC50 values. Use ANOVA with Tukey’s post hoc tests for multi-group comparisons. Ensure raw data transparency by depositing datasets in FAIR-aligned repositories .

    Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data?

    • Methodology : Perform meta-analysis of interspecies metabolic differences (e.g., liver enzyme activity in rodents vs. humans). Use PBPK modeling to extrapolate in vitro results, adjusting for protein binding and tissue distribution .

    Q. What ethical frameworks apply to this compound studies involving animal models?

    • Methodology : Adhere to ARRIVE guidelines for experimental design and reporting. Obtain approval from institutional ethics committees, ensuring protocols minimize distress (e.g., via humane endpoints). Anonymize raw data to protect intellectual property while maintaining reproducibility .

    Propiedades

    IUPAC Name

    N-[2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YDOTUXAWKBPQJW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C32H41N5O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    575.7 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    511-09-1
    Record name Ergocryptine
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407319
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Ergocryptine
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169479
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    alpha-Ergocryptine
    Reactant of Route 2
    alpha-Ergocryptine
    Reactant of Route 3
    alpha-Ergocryptine
    Reactant of Route 4
    alpha-Ergocryptine
    Reactant of Route 5
    Reactant of Route 5
    alpha-Ergocryptine
    Reactant of Route 6
    alpha-Ergocryptine

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.